1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-pyridyl)piperazine oxalate

Antifungal SAR Piperazine derivatives Pyridyl substitution

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-pyridyl)piperazine oxalate (CAS 23905-06-8) is a synthetic piperazine derivative supplied as the oxalate salt, bearing a distinctive p-chlorophenyl-benzyl-thioether side chain and a 2-pyridyl substituent on the piperazine core. This compound belongs to the N-arylpiperazine class, a scaffold extensively explored for antifungal and antimicrobial applications.

Molecular Formula C26H28ClN3O4S
Molecular Weight 514.0 g/mol
CAS No. 23905-06-8
Cat. No. B13752041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-pyridyl)piperazine oxalate
CAS23905-06-8
Molecular FormulaC26H28ClN3O4S
Molecular Weight514.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=N4.C(=O)(C(=O)O)O
InChIInChI=1S/C24H26ClN3S.C2H2O4/c25-22-11-9-21(10-12-22)24(20-6-2-1-3-7-20)29-19-18-27-14-16-28(17-15-27)23-8-4-5-13-26-23;3-1(4)2(5)6/h1-13,24H,14-19H2;(H,3,4)(H,5,6)
InChIKeyBAMOSUSDEKVJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-pyridyl)piperazine oxalate (CAS 23905-06-8): Chemical Identity and Research-Grade Procurement Baseline


1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-pyridyl)piperazine oxalate (CAS 23905-06-8) is a synthetic piperazine derivative supplied as the oxalate salt, bearing a distinctive p-chlorophenyl-benzyl-thioether side chain and a 2-pyridyl substituent on the piperazine core . This compound belongs to the N-arylpiperazine class, a scaffold extensively explored for antifungal [1] and antimicrobial applications [2]. Its structural elements—particularly the halogenated aromatic ring, thioether linkage, and pyridylpiperazine pharmacophore—align it with known antifungal piperazine chemotypes, though direct published biological characterization of this specific entity remains limited in the open literature. As an oxalate salt, it is typically supplied as a solid with solubility in polar organic solvents such as DMSO and limited aqueous solubility , properties that inform its handling and formulation in research settings.

Why Generic Substitution Fails for 4-(2-Pyridyl)piperazine Antifungal Analogs and Why Structural Proof Matters


Piperazine-based antifungal scaffolds are exquisitely sensitive to subtle structural modifications, making generic interchange hazardous for research reproducibility. Systematic structure-activity relationship (SAR) studies have demonstrated that the presence and position of the pyridyl substituent on the piperazine ring dramatically influence antifungal potency [1]; compounds bearing a 2-pyridyl group exhibit markedly different activity profiles compared to their 4-pyridyl or phenyl-substituted analogs [2]. Furthermore, within the alkylated piperazine series, changes to the N-alkyl chain length, halogen substitution pattern, and linker atom identity produce ≥10-fold shifts in MIC values against Candida and Aspergillus strains [3]. The oxalate salt form introduces additional differentiation: compared to the corresponding free base or hydrochloride salts, the oxalate counterion can alter solubility, dissolution rate, and crystallinity—parameters that directly affect in vitro assay reproducibility and formulation behavior . Consequently, even structurally similar piperazine compounds cannot be assumed equivalent for research or industrial applications without batch-specific analytical confirmation of identity, salt form, and purity.

Quantitative Differentiation Evidence: 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-pyridyl)piperazine oxalate vs. Closest Analogs


2-Pyridyl vs. 4-Pyridyl Piperazine Substitution: Differential Antifungal Activity Class-Level Inference

In a systematic antimicrobial evaluation of 1,4-disubstituted piperazine derivatives, 1-(2-nitrobenzyl)-4-(pyridin-2-yl)piperazine (P1) exhibited good antifungal inhibitory activity against tested fungal species, whereas the corresponding 4-pyridyl and other aryl-substituted analogs showed markedly weaker activity, demonstrating that the 2-pyridyl orientation is a critical determinant of antifungal potency [1]. The target compound carries an identical 4-(2-pyridyl)piperazine moiety, placing it within the higher-activity subclass. This class-level SAR pattern provides a structural rationale for preferring 2-pyridyl-substituted piperazines over 4-pyridyl or phenyl-substituted alternatives when antifungal screening is the intended application.

Antifungal SAR Piperazine derivatives Pyridyl substitution

p-Chlorophenyl-Benzyl-Thioether vs. Simple N-Benzyl-Piperazine: Structural Determinant of Lipophilicity and Membrane Partitioning

The target compound's p-chlorophenyl-benzyl-thioether side chain distinguishes it from simpler N-benzyl or N-alkyl piperazine analogs that lack the thioether linkage and halogenated aromatic ring. The computed LogP for the free base form of CAS 23905-06-8 is 4.54 , a value substantially higher than that of unsubstituted piperazine (LogP ≈ -0.8) or simple 1-benzylpiperazine (LogP ≈ 2.2–2.5) [1]. This elevated lipophilicity, driven by the combination of the diphenylmethyl-thioether group and the p-chloro substituent, is projected to enhance membrane partitioning and passive diffusion across fungal cell membranes—a property empirically associated with improved antifungal activity in the alkylated piperazine series [2]. By comparison, more polar piperazine analogs with lower LogP values may exhibit reduced cellular penetration.

Lipophilicity Membrane permeability Thioether pharmacophore

Oxalate Salt Form: Comparative Toxicity and Bioavailability Differentiation vs. Free Base and Hydrochloride Salts

Within the structurally analogous 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-thiazolyl)piperazine series, the oxalate salt demonstrates a substantially higher intraperitoneal LD50 (800 mg/kg, mice) compared to the corresponding free base form, suggesting that oxalate counterion incorporation may mitigate acute toxicity . This toxicity differential carries practical implications for in vivo dosing studies and safety margins. Additionally, the oxalate salt form is reported to enhance crystallinity, purification characteristics, and dissolution behavior relative to amorphous free bases or hygroscopic hydrochloride salts [1]. These physicochemical advantages are relevant for reproducibility in biological assays where precise dosing and consistent dissolution are critical parameters.

Salt selection Oxalate counterion Bioavailability

Thioether vs. Azole Linkage: Anticipated Differential Resistance Profile via Class-Level Mechanism Inference

The target compound contains a thioether (-S-) linker connecting the piperazine moiety to the p-chlorophenyl-benzyl group, structurally distinct from the 1,2,4-triazole ring found in clinically dominant azole antifungals such as fluconazole and voriconazole. Alkylated piperazine-azole hybrids have been shown to inhibit 14α-demethylase and disrupt ergosterol biosynthesis with MIC values against non-albicans Candida and Aspergillus strains comparable to or better than voriconazole [1]. However, the target compound lacks the triazole ring entirely. Piperazine antifungal agents without the azole pharmacophore may operate through alternative mechanisms—potentially including cell wall targeting via β-1,3-glucan transferase (BGL2) and chitin synthase (CHS3) interactions, as recently demonstrated for piperazine itself (MIC 256–512 μg/mL against Candida spp.) [2]. A thioether-based, non-azole scaffold offers a theoretical advantage: it may retain activity against azole-resistant fungal strains that have acquired mutations in ERG11 (CYP51), as resistance mechanisms specific to triazole coordination to the heme iron would not directly affect a thioether-containing compound that does not rely on this interaction.

Antifungal resistance Ergosterol biosynthesis Thioether scaffold

Best-Fit Research and Industrial Application Scenarios for 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-pyridyl)piperazine oxalate


Antifungal SAR Probe: 2-Pyridylpiperazine Pharmacophore Exploration

This compound is best deployed as a SAR probe in piperazine-based antifungal discovery programs investigating the contribution of the 2-pyridyl substitution pattern to antifungal potency. Evidence from structurally analogous compounds indicates that 2-pyridyl-substituted piperazines exhibit superior antifungal activity compared to 4-pyridyl or phenyl-substituted variants [1]. Integrating CAS 23905-06-8 into a focused analog library enables systematic evaluation of how the p-chlorophenyl-benzyl-thioether side chain further modulates activity when paired with the active 2-pyridylpiperazine core.

Non-Azole Antifungal Lead Generation Targeting Azole-Resistant Candida and Aspergillus Strains

The absence of a 1,2,4-triazole ring in CAS 23905-06-8 positions it as a non-azole scaffold candidate for antifungal programs specifically addressing azole-resistant fungal pathogens. Alkylated piperazines and piperazine-azole hybrids have demonstrated excellent MIC values against non-albicans Candida and Aspergillus strains [2], while the non-azole thioether structure may evade established resistance mechanisms such as ERG11 mutations and efflux pump overexpression that compromise fluconazole and voriconazole efficacy. This compound is suitable for inclusion in resistance-profiling panels and mode-of-action studies exploring alternative antifungal targets beyond CYP51 [3].

High-Lipophilicity Topical Antifungal Formulation Development (LogP = 4.54)

With a computed LogP of 4.54 , this compound is substantially more lipophilic than standard azole antifungals such as voriconazole (LogP ≈ 1.8) and fluconazole (LogP ≈ 0.5), favoring partitioning into lipid-rich environments including the stratum corneum, nail keratin, and sebaceous glands. This physicochemical profile supports investigation as a topical or transungual antifungal agent where enhanced tissue retention and sustained local drug levels are desired. The oxalate salt form additionally provides improved crystallinity and dissolution control for cream, ointment, or lacquer-based formulation development .

In Vivo Antifungal Efficacy Studies Leveraging Oxalate Salt Safety Margin (LD50 ~800 mg/kg)

For research groups progressing piperazine antifungal candidates into murine infection models, the oxalate salt form of structurally related analogs demonstrates an intraperitoneal LD50 of approximately 800 mg/kg , offering a differentiated safety margin that may permit higher dosing in efficacy studies compared to free base or hydrochloride salt forms. This enables dose-ranging studies in systemic candidiasis or dermatophytosis models where achieving therapeutic drug levels at the target tissue is challenging. The consistent batch-to-batch crystallinity of the oxalate salt also supports reproducible pharmacokinetic sampling across study cohorts.

Quote Request

Request a Quote for 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(2-pyridyl)piperazine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.